![molecular formula C24H22N2O4S B2772291 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922061-56-1](/img/structure/B2772291.png)

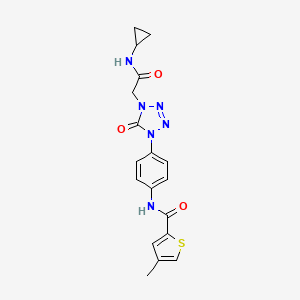

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It belongs to the family of benzodiazepines. The compound is a selective inhibitor of the Dopamine D2 receptor . It’s used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular formula of the compound is C22H15F3N2O3 . The average mass is 412.361 Da and the monoisotopic mass is 412.103485 Da .Applications De Recherche Scientifique

Catalytic Applications

- Enantioselective aza-Reformatsky Reaction : Utilizing cyclic dibenzo[b,f][1,4]oxazepines in catalytic enantioselective aza-Reformatsky reactions with ethyl iodoacetate leads to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions, facilitated by a diaryl prolinol ligand and Me2Zn, achieve high yields and enantioselectivities, preserving optical purity in subsequent transformations (Munck et al., 2017).

Synthesis of Radiochemicals

- Pd(0)-Mediated Rapid [(11)C]Carbonylation : This process involves the synthesis of [(11)C]Am80 and related compounds through rapid cross-coupling reactions using [(11)C]carbon monoxide. The yields of these reactions are enhanced under specific conditions, producing compounds with high radiochemical purity and significant specific radioactivity (Takashima-Hirano et al., 2012).

Asymmetric Synthesis

- Asymmetric Alkynylation of Cyclic Imines : Combining chiral phosphoric acid and Ag(I) catalysts enables asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines. This method provides a pathway to synthesize optically active derivatives containing a carbon-carbon triple bond, with significant enantioselectivity (Ren et al., 2014).

Biomass-Involved Synthesis

- Biomass-Derived N-Arylated Synthesis : An efficient method for creating novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and others, utilizes biomass-derived N-arylated 2-aminophenol. This process achieves good to excellent yields through a series of N-arylation and intramolecular reactions (Zhang et al., 2015).

Pharmacological Studies

- GPCR Affinity Analysis : Studies on oxazepine and related oxepine derivatives have shown varying affinities for human histamine receptors and other aminergic GPCRs. The chlorine substitution pattern in these compounds influences their receptor selectivity and specificity (Naporra et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are mediated by dopamine .

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in reward, motivation, and other aspects of behavior and cognition . The exact downstream effects can vary depending on the specific location and context within the CNS.

Result of Action

The inhibition of Dopamine D2 receptors by this compound can result in a variety of molecular and cellular effects. It can modulate neuronal firing rates and patterns, alter intracellular signaling pathways, and influence synaptic plasticity . These changes can translate into therapeutic effects for various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Propriétés

IUPAC Name |

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-26-21-8-4-5-9-23(21)30-22-13-11-18(15-20(22)24(26)27)25-31(28,29)19-12-10-16-6-2-3-7-17(16)14-19/h4-5,8-15,25H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIWLGWQEOQILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

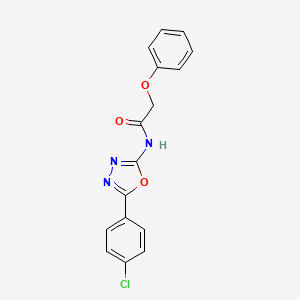

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)